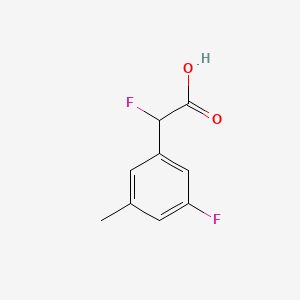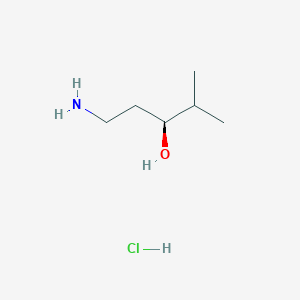![molecular formula C13H15IN2O3 B13086424 Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B13086424.png)
Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester, iodine, and methoxy groups makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Iodine Atom: Iodination can be performed using reagents such as iodine or N-iodosuccinimide (NIS) under mild conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove the iodine atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands are commonly used.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of deiodinated products.
Coupling: Formation of biaryl or other coupled products.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as a building block for the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use in catalytic cycles due to its unique structure.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry
Material Science:
Agrochemicals: Used in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate
- Tert-butyl 3-iodo-4-methoxy-1H-pyrrole-1-carboxylate
- Tert-butyl 3-iodo-4-methoxy-1H-pyrazole-1-carboxylate
Uniqueness
Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is unique due to its pyrrolo[2,3-B]pyridine core, which is less common compared to indole or pyrrole cores. This unique structure can impart different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H15IN2O3 |
|---|---|
Molecular Weight |
374.17 g/mol |
IUPAC Name |
tert-butyl 3-iodo-4-methoxypyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-7-8(14)10-9(18-4)5-6-15-11(10)16/h5-7H,1-4H3 |
InChI Key |
INOLWUBXHMLCJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CN=C21)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


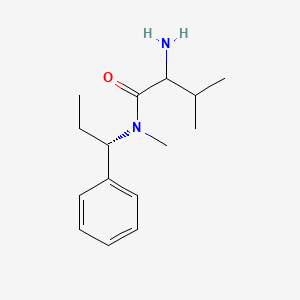


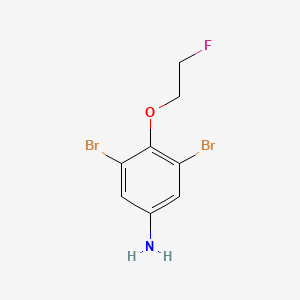
![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13086375.png)



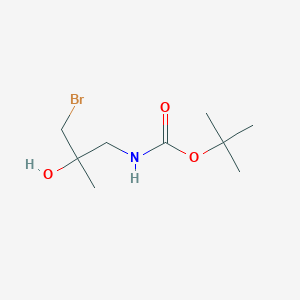

![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)
